4-(4-Fluorophenyl)piperidine-4-carbonitrile hydrochloride
Description
4-(4-Fluorophenyl)piperidine-4-carbonitrile hydrochloride is a piperidine derivative featuring a 4-fluorophenyl group and a carbonitrile substituent at the 4-position of the piperidine ring, with a hydrochloride salt enhancing its solubility. The fluorine atom enhances lipophilicity and metabolic stability, while the nitrile group serves as a bioisostere for carboxylic acids or carbonyl groups, influencing electronic properties and binding interactions .
Properties
IUPAC Name |
4-(4-fluorophenyl)piperidine-4-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2.ClH/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12;/h1-4,15H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWLTGSYSRYOBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592819 | |
| Record name | 4-(4-Fluorophenyl)piperidine-4-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256951-80-1 | |
| Record name | 4-(4-Fluorophenyl)piperidine-4-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)piperidine-4-carbonitrile hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a suitable catalyst. The resulting intermediate is then subjected to a cyanation reaction to introduce the carbonitrile group. The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluorophenyl)piperidine-4-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(4-Fluorophenyl)piperidine-4-carbonitrile hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a potential ligand for receptor studies.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, modulating their activity. The piperidine ring provides structural stability, while the carbonitrile group may participate in hydrogen bonding or other interactions with the target molecules .
Comparison with Similar Compounds
Structural Analogs with Halogen and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
Functional Group Impact
- Fluorine vs. Chlorine Substitution : Fluorine’s electronegativity and smaller size compared to chlorine can enhance membrane permeability and reduce metabolic oxidation. For example, 4-(4-chlorophenyl)piperidine-4-carbonitrile (CAS 91721-16-3) has a structural similarity score of 0.85 to the fluorophenyl analog, indicating significant functional divergence due to halogen choice .
Partially Unsaturated Analogs
Compounds like 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS 1978-61-6) feature a partially unsaturated piperidine ring, which may confer distinct conformational dynamics and binding modes compared to fully saturated derivatives .
Biological Activity
4-(4-Fluorophenyl)piperidine-4-carbonitrile hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it features a piperidine ring substituted with a fluorophenyl group and a carbonitrile moiety. The presence of the fluorine atom is notable as it can enhance the compound's lipophilicity and biological activity compared to its non-fluorinated analogs.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, which may lead to alterations in cellular metabolism and signaling pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting neuroprotective effects.
Anticancer Activity
Research indicates that derivatives of piperidine compounds, including this compound, show promise in cancer therapy:
- Cytotoxicity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown better efficacy than standard chemotherapeutic agents in certain models, inducing apoptosis in cancer cells through specific signaling pathways .
- Mechanism : The anticancer effects are believed to be mediated through the inhibition of key proteins involved in cell proliferation and survival, such as IKKβ, which plays a crucial role in NF-κB signaling .
Neuroprotective Effects
The compound may also possess neuroprotective properties:
- Cholinesterase Inhibition : Similar compounds have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the treatment of Alzheimer's disease. This inhibition can enhance cholinergic signaling, potentially improving cognitive function .
- Antioxidant Activity : Some studies suggest that piperidine derivatives can exhibit antioxidant properties, reducing oxidative stress in neuronal cells .
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells showed significant apoptosis induction compared to control groups .
- Animal Models : In vivo studies are necessary to further elucidate the pharmacokinetics and therapeutic efficacy of this compound in cancer models. Preliminary results indicate potential benefits at specific dosages .
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 4-(4-Fluorophenyl)piperidine-4-carbonitrile hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via multi-step reactions, including nucleophilic substitution and cyclization. A common approach involves the Mannich reaction, where ketones (e.g., 4-fluoroacetophenone) react with formaldehyde and amine derivatives under controlled pH and temperature. For example, yields of 87–98% have been reported for analogous piperidine derivatives using optimized stoichiometry and reflux conditions in polar aprotic solvents like DMF . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) is critical to achieve >95% purity . Key Variables:
- Temperature: Elevated temperatures (80–100°C) improve reaction kinetics but may promote side reactions.
- Solvent choice: Polar solvents enhance solubility of intermediates but may complicate isolation.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Look for aromatic protons (δ 7.2–7.8 ppm, doublets for para-fluorophenyl) and piperidine CH2/CH signals (δ 2.5–3.5 ppm).
- ¹³C NMR: The nitrile carbon appears at ~δ 115–120 ppm, while the fluorophenyl carbons are split due to J-coupling .
- IR Spectroscopy: Confirm the nitrile group (C≡N stretch at ~2240 cm⁻¹) and hydrochloride salt (broad N–H stretch at ~2500–3000 cm⁻¹) .
- Mass Spectrometry: The molecular ion [M+H]⁺ should match the theoretical m/z (e.g., 243.71 for C12H15ClFNO) .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reaction pathway predictions or spectroscopic data?
Methodological Answer: Density Functional Theory (DFT) calculations can predict reaction intermediates and transition states, helping identify competing pathways (e.g., nitrile vs. amide formation). For example, reaction path searches using software like Gaussian or ORCA can model the energy landscape of key steps (e.g., cyclization) and validate experimental observations . Computational NMR chemical shift prediction (e.g., via ACD/Labs or DFT-based tools) aids in assigning ambiguous signals, particularly for stereoisomers or proton-deficient regions .
Q. How should researchers address discrepancies in reported biological activity data across studies?
Methodological Answer:
- Purity Assessment: Use HPLC (C18 column, acetonitrile/water mobile phase) to verify purity >95%, as impurities (e.g., unreacted 4-fluorophenyl precursors) may skew bioactivity results .
- Stereochemical Analysis: Chiral HPLC or X-ray crystallography can confirm the absence of unintended enantiomers, which may exhibit divergent pharmacological profiles .
- Assay Standardization: Replicate studies under consistent conditions (e.g., cell line viability assays at 48h vs. 72h) to isolate compound-specific effects .
Q. What strategies optimize solvent selection and reactor design for scaling up synthesis?
Methodological Answer:
- Solvent Screening: Use Hansen solubility parameters to identify greener alternatives (e.g., replacing DMF with cyclopentyl methyl ether).
- Reactor Engineering:
Q. How do substituent modifications (e.g., fluorophenyl vs. chlorophenyl) impact physicochemical properties?
Methodological Answer:
- Lipophilicity: Fluorine’s electron-withdrawing effect increases logP compared to chloro analogs, affecting membrane permeability (measured via shake-flask method) .
- Thermal Stability: Differential Scanning Calorimetry (DSC) reveals that fluorophenyl derivatives exhibit higher melting points (~222–224°C) than chlorophenyl analogs due to stronger C–F dipole interactions .
Data Contradiction Analysis
Q. Conflicting reports on cytotoxicity: How to determine if the compound or its metabolites are bioactive?
Methodological Answer:
Q. Discrepancies in reported solubility: How to reconcile data across studies?
Methodological Answer:
- Standardized Protocols: Use USP buffers (pH 1.2–7.4) and nephelometry for kinetic solubility measurements.
- Salt Form Impact: Hydrochloride salts generally exhibit higher aqueous solubility than free bases; verify counterion content via ion chromatography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
